Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Description
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. According to PubChem database entries, the complete IUPAC name is tert-butyl (3aS,7aS)-4-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate, which explicitly defines the stereochemical configuration at the ring junction positions. The compound belongs to the broader class of pyrrolopyridines, specifically the pyrrolo[3,4-c]pyridine subfamily, which represents one of six possible structural isomers formed by fusing pyrrole and pyridine rings. The nomenclature reflects several key structural features: the tert-butyl protecting group attached to the carboxylate functionality, the ketone group at position 4, the hexahydro designation indicating the saturated nature of the bicyclic system, and the trans-stereochemistry denoting the relative spatial arrangement of substituents.
The Chemical Abstracts Service registry number 1251012-56-2 uniquely identifies this specific stereoisomer, distinguishing it from related compounds with different stereochemical configurations or substitution patterns. The InChI Key UGRDCDSOKKHHIV-RKDXNWHRSA-N provides an additional layer of molecular identification, encoding the complete structural information including stereochemistry in a standardized format. Alternative names found in chemical databases include trans-t-Butyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, reflecting variations in formatting conventions while maintaining the essential structural descriptors.
The systematic classification places this compound within the broader category of bicyclic lactams, specifically featuring a bridged pyrrolidine-piperidine system with carbamate protection. The presence of the tert-butoxycarbonyl group classifies it as a Boc-protected amine derivative, commonly employed in synthetic organic chemistry for selective functional group manipulation and protection strategies during multi-step synthetic sequences.
Historical Development in Heterocyclic Chemistry
The historical development of pyrrolopyridine chemistry traces its origins to the early discoveries of fundamental heterocyclic systems, with pyridine first being documented by Scottish scientist Thomas Anderson in 1849 during his examination of animal bone pyrolysis products. Anderson's isolation of pyridine from heated animal bones marked the beginning of systematic heterocyclic chemistry, leading to the eventual understanding that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, as proposed by Wilhelm Körner and James Dewar in the 1870s. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose pyridine synthesis methodology using β-keto acids, aldehydes, and ammonia established fundamental approaches to constructing pyridine-containing molecules.
Pyrrole chemistry developed in parallel, with its aromatic character being established through systematic studies of its electronic structure and bonding patterns. The recognition that pyrrole exhibits aromatic behavior despite being a five-membered ring system contributed to the broader understanding of aromaticity criteria, particularly Hückel's rule for determining aromatic character in cyclic conjugated systems. The fusion of pyrrole and pyridine rings to create pyrrolopyridine systems emerged as synthetic methodologies advanced, allowing chemists to construct increasingly complex heterocyclic architectures.
The specific development of pyrrolo[3,4-c]pyridine derivatives gained momentum in the latter half of the twentieth century as researchers recognized their potential applications in medicinal chemistry. Cascade heterocyclization reactions, such as those described for 2-acyl-1,1,3,3-tetracyanopropenides, demonstrated efficient synthetic routes to pyrrolo[3,4-c]pyridine scaffolds under relatively mild conditions. These methodological advances enabled the preparation of complex pyrrolopyridine derivatives with diverse substitution patterns, including the incorporation of protecting groups such as tert-butoxycarbonyl functionalities.
Contemporary synthetic approaches to pyrrolopyridine construction have evolved to include metal-catalyzed cyclization reactions, cascade annulation processes, and multicomponent coupling strategies. The development of stereoselective synthetic methods has been particularly important for accessing specific stereoisomers like the trans-configuration found in this compound, enabling researchers to study structure-activity relationships and optimize biological activities.
Structural Significance in Pyrrolopyridine Derivatives
The structural architecture of this compound embodies several key design principles that render pyrrolopyridine derivatives particularly valuable in contemporary chemical research. The pyrrolo[3,4-c]pyridine core represents one of six possible structural isomers formed by fusing pyrrole and pyridine rings, with this specific fusion pattern creating a unique electronic environment that influences both reactivity and biological activity profiles. The bicyclic system combines the electron-rich character of the pyrrole moiety with the electron-deficient nature of the pyridine nucleus, resulting in a heterocyclic framework with distinctive chemical properties.
The significance of the pyrrolopyridine scaffold in medicinal chemistry has been demonstrated through extensive biological activity studies showing applications as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents. The broad spectrum of pharmacological properties exhibited by pyrrolo[3,4-c]pyridine derivatives has driven continued interest in developing new compounds containing this structural motif. Recent investigations have identified pyrrolopyridine-based compounds as potent and selective inhibitors of Janus kinase 1, with modifications at the C-5 position providing enhanced selectivity profiles.
The saturated hexahydro nature of this particular derivative introduces additional conformational flexibility compared to fully aromatic pyrrolopyridine systems, potentially influencing binding interactions with biological targets. The trans-stereochemistry at the ring junction positions creates a specific three-dimensional arrangement that may be crucial for selective recognition by target proteins or enzymes. The presence of the ketone functionality at position 4 provides an additional site for hydrogen bonding interactions and potential chemical modifications during synthetic elaboration.
The tert-butoxycarbonyl protecting group serves multiple structural purposes beyond its primary role as an amine protection strategy. This bulky substituent influences the overall molecular conformation and provides steric hindrance that can direct regioselectivity in subsequent chemical transformations. The carbamate linkage also contributes to the compound's stability under neutral conditions while remaining cleavable under acidic conditions, making it particularly useful as a synthetic intermediate.
Table 1: Key Structural Parameters of this compound
The structural significance extends to the compound's role as a versatile synthetic intermediate in the preparation of more complex molecular architectures. The presence of multiple functional groups provides numerous opportunities for selective chemical modifications, enabling the construction of diverse molecular libraries for biological screening programs. The pyrrolopyridine core has been successfully incorporated into various drug discovery campaigns, with researchers exploring structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
Recent synthetic methodologies have demonstrated the utility of pyrrolopyridine derivatives in constructing electron acceptor units for electrochromic conjugated polymers, highlighting the structural versatility of this heterocyclic system beyond traditional pharmaceutical applications. The pyrrolo[3,4-c]pyridine-1,2-dione acceptor units synthesized through Diels-Alder reactions between N-alkyl maleimides and triazine moieties represent innovative applications of the pyrrolopyridine scaffold in materials science contexts.
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRDCDSOKKHHIV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNC(=O)[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate (CAS: 1251012-56-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 240.30 g/mol. The compound consists of a pyrrolidine ring fused with a pyridine structure, which contributes to its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against MPS1 (Monopolar Spindle 1) kinase, which is overexpressed in many cancers. The compound demonstrated an IC50 value of approximately 0.025 μM, indicating potent inhibitory activity against this target .
- Kinase Inhibition : The compound's ability to inhibit kinases places it in the category of potential therapeutic agents for cancer treatment. Its interaction with MPS1 is particularly significant due to the kinase's role in the spindle assembly checkpoint during cell division .
- Binding Affinity : Interaction studies have shown that this compound has a favorable binding affinity for various biological targets, which may lead to further applications in drug development .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization Reactions : These reactions are crucial for forming the pyrrolidine structure.
- Functional Group Modifications : These modifications enhance biological activity or yield derivatives with novel properties .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| Tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | C12H22N2O2 | 236406-56-7 | Lacks keto group; potentially different biological activity |
| Cis-tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | C12H20N2O | 1251004-07-5 | Different stereochemistry affecting reactivity |
| Tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | C12H20N2O3 | 1360363-82-1 | Variation in position of keto group |
These comparisons provide insights into how structural variations can influence biological behavior and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the effects and mechanisms of action associated with Trans-Tert-butyl derivatives:
Scientific Research Applications
Medicinal Chemistry
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate has been investigated for its pharmacological properties:
- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
- Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases. The exact pathways through which it exerts these effects are still under investigation .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound to enhance its biological activity or to create novel derivatives with unique properties.
Synthetic Routes
Common synthetic routes include:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions to form the pyrrolidine structure.
- Functionalization : Introducing functional groups that can enhance solubility or biological activity.
These synthetic strategies are essential for producing sufficient quantities of the compound for research purposes .
Interaction Studies
Research into the binding affinity of this compound with various biological targets is crucial for understanding its pharmacodynamics:
- Target Identification : Interaction studies focus on identifying specific receptors or enzymes that the compound may bind to, which can elucidate its mechanism of action.
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems is vital for assessing its therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The deprotected amine participates in nucleophilic substitution with heterocyclic electrophiles. A notable example involves coupling with methyl 2-chloro-6-methylpyrimidine-4-carboxylate :
-
Pd-Catalyzed Amination :
The secondary amine reacts with chloro-pyrimidine derivatives in the presence of i-Pr₂NEt and DMF at 60°C, forming methyl esters. These esters are later hydrolyzed to carboxylic acids for enhanced bioactivity .
| Substrate | Conditions | Product |
|---|---|---|
| Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | i-Pr₂NEt, DMF, 60°C, 12 hrs | Methyl 2-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carboxylate |
Hydrolysis and Functional Group Interconversion
The methyl ester intermediates undergo saponification to yield carboxylic acids, a step essential for optimizing drug-target interactions:
-
LiOH-Mediated Hydrolysis :
Ester groups are cleaved under basic conditions (LiOH·H₂O in THF/MeOH/H₂O), producing free carboxylic acids. Acidification with HCl precipitates the final product .
| Reaction | Conditions | Yield |
|---|---|---|
| Ester hydrolysis | LiOH·H₂O, THF/MeOH/H₂O, 25°C, 4 hrs | 75–90% |
Stability and Solubility Considerations
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
Cis-Tert-Butyl-3A-(Trifluoromethyl)Hexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate (SY123184, CAS: 1251004-14-4)
- Key Differences: Stereochemistry: Cis-configuration vs. trans in the target compound. Substituent: Trifluoromethyl (-CF₃) group replaces the oxo moiety. The cis configuration may alter ring puckering and intermolecular interactions .
Cis-Tert-Butyl-8-Oxo-3-Azabicyclo[4.2.0]Octane-3-Carboxylate (SY123185, CAS: 1251004-25-7)
Substituent Effects
Trans-2-Boc-Octahydro-1H-Pyrrolo[3,4-C]Pyridine (SY123183, CAS: 1251014-37-5)
- Key Differences: Functional Groups: Lacks the oxo group but retains the tert-butyl ester.
Fluorinated Derivatives (e.g., (±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate)
- Key Differences: Substituents: Fluorine atom and benzyl group introduce electronegativity and aromatic bulk. Impact: Fluorine enhances metabolic stability and may influence bioavailability.
Heterocyclic Variations
3-Aminothieno[3,2-b]Pyridine-2-Carboxylic Acid (CAS: 1203257-15-1)
- Key Differences: Core Structure: Thienopyridine (thiophene fused to pyridine) vs. pyrrolo-pyridine. Functional Groups: Amino and carboxylic acid groups replace the tert-butyl ester. Impact: The thiophene ring increases electron density, altering redox properties. The carboxylic acid enables ionic interactions, enhancing solubility in aqueous media .
Data Table: Structural and Functional Comparison
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the hexahydropyrrolo[3,4-c]pyridine bicyclic core.
- Introduction of the 4-oxo (ketone) functionality.
- Protection of the carboxylic acid as a tert-butyl ester.
These steps often involve base-mediated cyclization, palladium-catalyzed substitutions, and protection/deprotection strategies.
Key Preparation Steps and Conditions
Formation of the Hexahydropyrrolo[3,4-c]pyridine Core
- The bicyclic core is commonly formed by base-mediated cyclization of suitable precursors such as 4-ethynyl-1H-pyrazole derivatives or piperidine-based intermediates.
- For example, a two-step base-mediated approach converts an anilinic cyclization precursor into the pyrrolopyridine scaffold, avoiding the need for sulfonamide-mediated activation.
- Palladium-catalyzed amination reactions are also employed to assemble the bicyclic framework by coupling aryl halides with piperidine derivatives.
Protection as tert-Butyl Ester
- The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., pH adjusted to 10 with NaOH) in solvents like tetrahydrofuran (THF).
- This step typically yields the tert-butyl carboxylate derivative with high optical purity and yield (e.g., 93% yield with 99.8% ee reported).
Representative Preparation Procedure (From Literature Data)
Detailed Experimental Notes
Phosphorus Oxychloride Activation: In some synthetic routes, phosphorus oxychloride is added dropwise at 0 °C to a solution of (R)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in pyridine under nitrogen. The mixture is stirred overnight at room temperature, followed by extraction and drying to yield intermediates used directly in subsequent steps.
Palladium-Catalyzed Coupling: Pd(OAc)2 with BINAP ligand and sodium tert-butoxide in toluene at 110 °C for 16 hours is used for amination reactions to form key intermediates.
Deprotection: Boc groups are removed under acidic conditions, typically using 2.0 M HCl in diethyl ether at room temperature for several hours to obtain the free amine hydrochloride salts.
Purification: Column chromatography with silica gel and solvent gradients (e.g., 40% ethyl acetate in hexane) is employed to purify crude products after coupling reactions.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Cyclization & Core Formation | Base (e.g., NaOH), Pd(OAc)2, BINAP, NaOt-Bu | Toluene, DMF | 100-110 °C | 1-16 h | 54-75 | Pd-catalyzed amination and base-mediated cyclization |
| 4-Oxo Introduction | Thionyl chloride, ammonium formate, Pd/C | Various | RT to reflux | Several hours | Good | Multi-step dehydration and reduction |
| tert-Butyl Ester Protection | Di-tert-butyl dicarbonate, NaOH | THF | RT | 1 h | 93 | High optical purity, crystallization purification |
| Boc Deprotection | 2 M HCl in Et2O | CH2Cl2 | RT | 3 h | Quantitative | Yields amine hydrochloride salts |
Research Findings and Considerations
- The base-mediated cyclization approach to form the bicyclic pyrrolopyridine core is efficient and avoids more hazardous sulfonamide activation steps.
- Palladium-catalyzed amination is a reliable method for introducing aryl groups and constructing the bicyclic framework with good yields and selectivity.
- The tert-butyl ester protecting group is introduced under mild basic conditions, yielding high purity products suitable for further functionalization or biological evaluation.
- The overall synthetic strategy allows for flexibility in substituent introduction at various positions on the bicyclic core, enabling structure-activity relationship studies.
Q & A
Q. What are the common synthetic routes for preparing Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate?
The synthesis typically involves multi-step pathways, including ring-closing reactions, functional group protection (e.g., tert-butyl carbamate groups), and purification via column chromatography. For example, related pyrrolidine-carboxylate derivatives are synthesized using hydrogenation, acid-catalyzed cyclization, and Boc (tert-butoxycarbonyl) protection strategies. Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity .
Q. What spectroscopic methods are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR are critical for identifying proton environments and carbon frameworks, particularly distinguishing stereochemistry in the pyrrolidine ring .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in studies of structurally analogous compounds .
Q. What safety precautions are necessary when handling this compound?
- Use personal protective equipment (PPE) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust.
- Follow protocols for spill containment and disposal as outlined in safety data sheets for related tert-butyl carboxylates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected splitting in NMR or ambiguous NOE signals) require cross-validation with complementary techniques:
Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?
- Chiral Intermediates : Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) ensures stereochemical control during ring formation.
- Chromatographic Resolution : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers post-synthesis .
- Crystallization-Induced Dynamic Resolution : Exploits differential solubility of enantiomers in crystallization .
Q. How does the compound’s stereochemistry influence its reactivity in downstream reactions?
The trans-configuration of the pyrrolidine ring impacts hydrogen-bonding interactions and steric accessibility. For example:
- Nucleophilic Additions : Steric hindrance from the tert-butyl group may direct regioselectivity.
- Catalytic Hydrogenation : Stereoelectronic effects alter reduction rates of ketone groups .
Q. How can computational chemistry predict hydrogen-bonding patterns and crystal packing?
Q. What strategies optimize yields in large-scale synthesis while maintaining purity?
- Protecting Group Optimization : Boc groups enhance stability during acidic/basic conditions.
- Flow Chemistry : Microfluidic reactors improve reaction control and reduce side products, as seen in photochemical syntheses of related compounds .
- In Situ Monitoring : PAT (Process Analytical Technology) tools (e.g., FTIR probes) track reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
